molecular formula C11H16BrN B181006 N-(3-bromobenzyl)-N-isobutylamine CAS No. 869949-43-9

N-(3-bromobenzyl)-N-isobutylamine

Cat. No. B181006
M. Wt: 242.16 g/mol
InChI Key: OZSYRXACIOOTAA-UHFFFAOYSA-N
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Description

The compound “N-(3-bromobenzyl)-N-isobutylamine” would be an amine derivative, where an isobutylamine group is attached to a 3-bromobenzyl moiety. This suggests that the compound could have applications in various fields such as medicinal chemistry, given the biological activity of benzylamine derivatives .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 3-bromobenzyl chloride with isobutylamine, in a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “N-(3-bromobenzyl)-N-isobutylamine” would consist of a benzene ring substituted with a bromine atom and a benzylamine group, which is further substituted with an isobutyl group .


Chemical Reactions Analysis

As an amine, “N-(3-bromobenzyl)-N-isobutylamine” could participate in various chemical reactions, such as alkylation, acylation, and formation of amides, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromobenzyl)-N-isobutylamine” would depend on its structure. As an amine, it would be expected to have basic properties. The presence of the bromine atom could make the compound relatively heavy and potentially more reactive .

Safety And Hazards

The safety and hazards of “N-(3-bromobenzyl)-N-isobutylamine” would depend on its specific properties. Generally, amines can be irritants and should be handled with care .

Future Directions

The future directions for research on “N-(3-bromobenzyl)-N-isobutylamine” would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSYRXACIOOTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359470
Record name N-(3-bromobenzyl)-N-isobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-N-isobutylamine

CAS RN

869949-43-9
Record name 3-Bromo-N-(2-methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869949-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-bromobenzyl)-N-isobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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